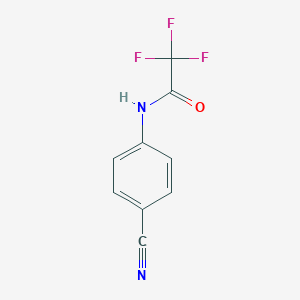
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide (CTA) is a synthetic compound that has been used in scientific research to investigate its biochemical and physiological effects. CTA is a member of the class of compounds known as trifluoroacetamides, which have been shown to have a variety of biological activities.
作用机制
The mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cellular signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and anti-microbial activities. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models.
实验室实验的优点和局限性
One advantage of using N-(4-cyanophenyl)-2,2,2-trifluoroacetamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. Another advantage is its anti-inflammatory and anti-tumor activities, which make it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. A limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before it can be used in humans.
未来方向
There are several future directions for research on N-(4-cyanophenyl)-2,2,2-trifluoroacetamide. One direction is to investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to investigate its anti-inflammatory and anti-tumor activities in animal models of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in humans.
合成方法
The synthesis of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide involves the reaction of 4-cyanobenzoyl chloride with trifluoroacetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a proton source such as hydrochloric acid. The yield of this compound can be improved by using a more reactive base or by optimizing the reaction conditions.
科学研究应用
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been used in scientific research to investigate its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, this compound has been investigated for its potential as a drug delivery system, due to its ability to cross the blood-brain barrier.
属性
CAS 编号 |
62926-88-9 |
|---|---|
分子式 |
C9H5F3N2O |
分子量 |
214.14 g/mol |
IUPAC 名称 |
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7/h1-4H,(H,14,15) |
InChI 键 |
VPJKIULOCQCMPV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)C(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1C#N)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
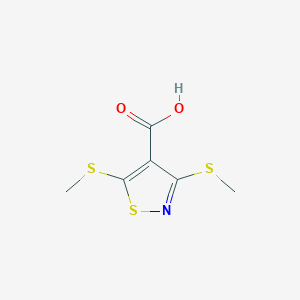
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
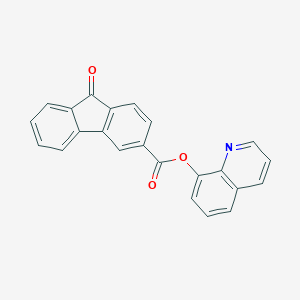
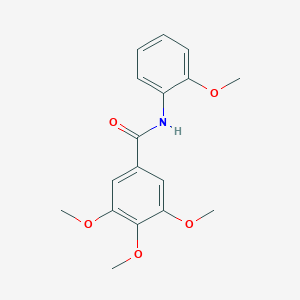
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
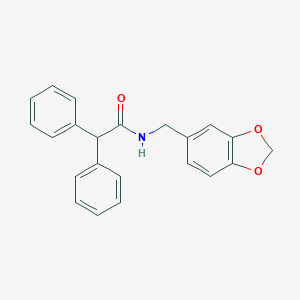
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
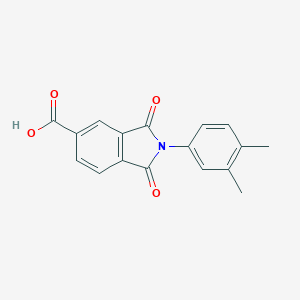
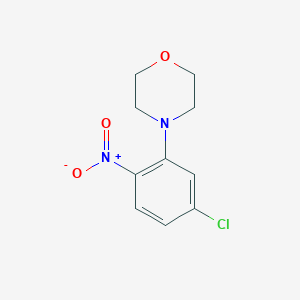
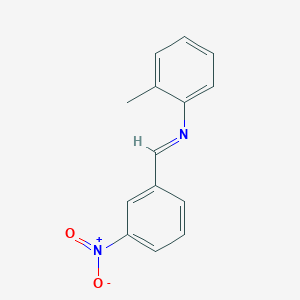
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)